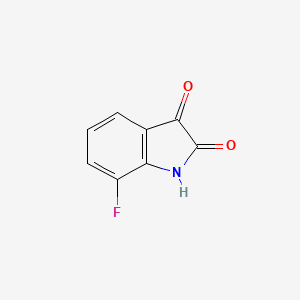

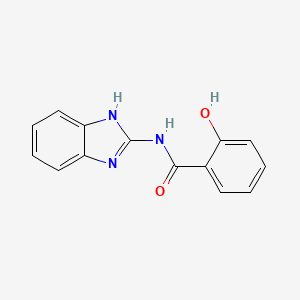

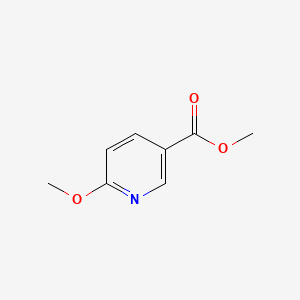

![molecular formula C19H18N2O2 B1297035 5-Benzyl-2-phenyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione CAS No. 93102-03-5](/img/structure/B1297035.png)

5-Benzyl-2-phenyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “5-Benzyl-2-phenyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione” is a type of pyrrole, which is a five-membered aromatic heterocycle . Pyrroles have 5 p orbitals and six pi electrons contributing to their aromaticity . Each carbon in a pyrrole contributes one p orbital and pi electron. The nitrogen in a pyrrole contributes two pi electrons by becoming sp2 hybridized and placing its lone pair electrons into a p orbital .

Molecular Structure Analysis

The molecular structure of this compound would be based on the structure of pyrroles, which are five-membered rings with alternating single and double bonds, and a nitrogen atom .Chemical Reactions Analysis

Pyrroles can undergo a variety of chemical reactions, including electrophilic substitution, due to the electron-rich nature of the pyrrole ring .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. For example, as a pyrrole, it would be expected to have the characteristic aromatic stability of pyrroles .科学的研究の応用

-

Synthesis of Polyhydrogenated Pyrrolopyrroles

- Field : Organic Chemistry

- Application : This compound is used in the synthesis of polyfunctional hexahydropyrrolopyrroles .

- Method : The process involves cyclization of N-arylbromomaleimides with aminocrotonic acid esters. It’s a highly chemo- and stereoselective reaction, involving the steps of initial nucleophilic C-addition or substitution and subsequent intramolecular nucleophilic addition without recyclyzation of imide cycle .

- Results : The reaction leads to the formation of polyfunctional hexahydropyrrolopyrroles .

-

Design of TRK Inhibitors

- Field : Medicinal Chemistry

- Application : While not directly mentioned, similar pyrrolopyridine derivatives have been synthesized and evaluated as TRK inhibitors .

- Method : The process is based on scaffold hopping and computer-aided drug design .

- Results : Among the synthesized compounds, one showed acceptable activity with an IC50 value of 56 nM and inhibited the proliferation of the Km-12 cell line with an IC50 value of 0.304 μM .

- Production of Optoelectronic Materials and Pigments

- Field : Material Science

- Application : Bicyclic pyrrolopyrroles, which include the compound , are used as optoelectronic materials and pigments for varied purposes .

- Method : The production process typically involves a multistage synthesis of N-alkenyl tethered aldehydes, which are further subjected to intramolecular cyclization with α-amino acids via the formation of azomethine ylides .

- Results : The process results in the formation of bicyclic pyrrolopyrroles, which have various useful properties .

- Production of Optoelectronic Materials and Pigments

- Field : Material Science

- Application : Bicyclic pyrrolopyrroles, which include the compound , are used as optoelectronic materials and pigments for varied purposes .

- Method : The production process typically involves a multistage synthesis of N-alkenyl tethered aldehydes, which are further subjected to intramolecular cyclization with α-amino acids via the formation of azomethine ylides .

- Results : The process results in the formation of bicyclic pyrrolopyrroles, which have various useful properties .

将来の方向性

特性

IUPAC Name |

2-benzyl-5-phenyl-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O2/c22-18-16-12-20(11-14-7-3-1-4-8-14)13-17(16)19(23)21(18)15-9-5-2-6-10-15/h1-10,16-17H,11-13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USWUQRVKTQVBJU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(CN1CC3=CC=CC=C3)C(=O)N(C2=O)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80326730 |

Source

|

| Record name | NSC612200 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80326730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Benzyl-2-phenyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione | |

CAS RN |

93102-03-5 |

Source

|

| Record name | NSC612200 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80326730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

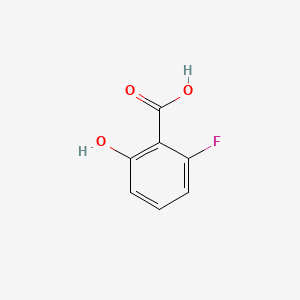

![[1,2,4]Triazolo[1,5-a]pyridin-2-amine](/img/structure/B1296958.png)

![3-[(4-Bromophenoxy)methyl]benzoic acid](/img/structure/B1296963.png)

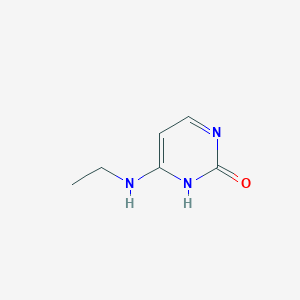

![3H-Imidazo[4,5-b]pyridine, 4-oxide](/img/structure/B1296967.png)

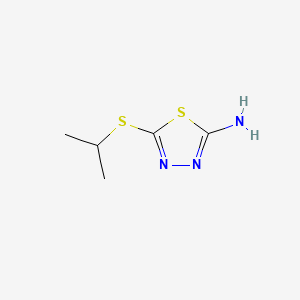

![3-[(Ethylamino)carbonyl]aminobenzoic acid](/img/structure/B1296979.png)